molecular formula C34H48N8O7 B7886655 H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2

H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2

Cat. No.: B7886655
M. Wt: 680.8 g/mol
InChI Key: BBAOHIALRKLBRD-QSWLERQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2 is a synthetic peptide known for its role as a selective agonist for proteinase-activated receptor 4 (PAR4). This receptor is a G-protein-coupled receptor expressed on the surface of human platelets and is involved in the thrombin signaling pathway . The peptide sequence is composed of six amino acids: D-Alanine, D-Tyrosine, Proline, Glycine, Lysine, and D-Phenylalanine, with an amide group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of peptides like This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield peptide analogs with altered sequences .

Scientific Research Applications

H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2: has several scientific research applications:

Mechanism of Action

The mechanism of action of H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2 involves its binding to and activation of the PAR4 receptor. Upon binding, the receptor undergoes a conformational change that triggers intracellular signaling pathways leading to platelet aggregation. This process involves the production of thromboxane, a potent agent for platelet aggregation .

Comparison with Similar Compounds

H-D-Ala-D-Tyr-Pro-Gly-Lys-D-Phe-NH2: is unique due to its specific sequence and ability to selectively activate PAR4. Similar compounds include:

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25+,26-,27-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOHIALRKLBRD-QSWLERQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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